Rev 2'-O-MOE-5MeC(Bz)-5'-amidite
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rev 2’-O-MOE-5MeC(Bz)-5’-amidite involves the protection of the nucleoside’s hydroxyl groups followed by the introduction of the 2’-O-methoxyethyl (MOE) group. The 5-methylcytosine (5MeC) base is benzoylated (Bz) to protect the amino group. The final step involves the formation of the phosphoramidite group at the 5’ position .
Industrial Production Methods
Industrial production of Rev 2’-O-MOE-5MeC(Bz)-5’-amidite typically involves large-scale synthesis using automated synthesizers. The process ensures high purity and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite primarily undergoes substitution reactions. The phosphoramidite group is reactive and can be substituted with various nucleophiles to form phosphodiester bonds .
Common Reagents and Conditions
Common reagents used in these reactions include tetrazole as an activator and acetonitrile as a solvent. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions are oligonucleotides with enhanced stability and resistance to nuclease degradation .
Scientific Research Applications
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of stable oligonucleotides for various applications.
Biology: Employed in the development of antisense oligonucleotides and siRNA for gene silencing.
Medicine: Utilized in the creation of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: Applied in the production of diagnostic tools and research reagents.
Mechanism of Action
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite exerts its effects by incorporating into oligonucleotides, enhancing their stability and resistance to nuclease degradation. The 2’-O-methoxyethyl group provides steric hindrance, preventing enzymatic degradation . This modification also increases the binding affinity of the oligonucleotides to their target sequences .
Comparison with Similar Compounds
Similar Compounds
- 2’-O-methyl RNA (2’-OMe RNA)
- 2’-fluoro RNA (2’-F RNA)
- 2’-O-methoxyethyl RNA (2’-MOE RNA)
Uniqueness
Rev 2’-O-MOE-5MeC(Bz)-5’-amidite is unique due to its combination of the 2’-O-methoxyethyl group and the 5-methylcytosine base, which provides enhanced stability and binding affinity compared to other modified nucleotides .
Properties
Molecular Formula |
C50H60N5O10P |
---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C50H60N5O10P/c1-34(2)55(35(3)4)66(62-29-15-28-51)63-33-43-44(65-50(38-18-13-10-14-19-38,39-20-24-41(59-7)25-21-39)40-22-26-42(60-8)27-23-40)45(61-31-30-58-6)48(64-43)54-32-36(5)46(53-49(54)57)52-47(56)37-16-11-9-12-17-37/h9-14,16-27,32,34-35,43-45,48H,15,29-31,33H2,1-8H3,(H,52,53,56,57)/t43-,44-,45-,48-,66?/m1/s1 |
InChI Key |
LGQSXYUXQBROPP-GICDFOIUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COP(N(C(C)C)C(C)C)OCCC#N)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OCCOC |
Origin of Product |
United States |
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